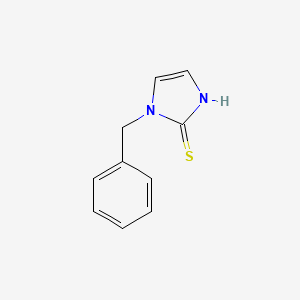

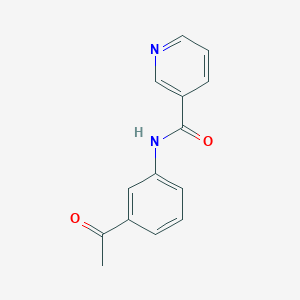

![molecular formula C14H14N2O2 B1269440 Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 626210-49-9](/img/structure/B1269440.png)

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

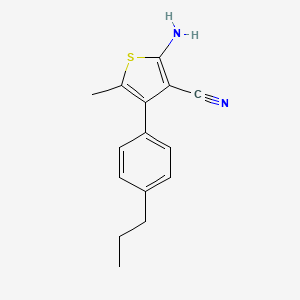

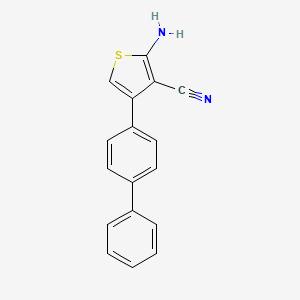

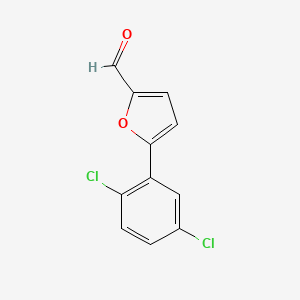

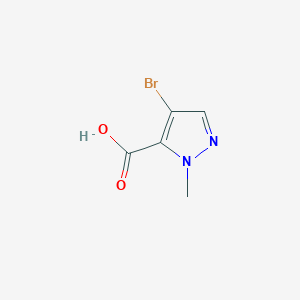

Synthesis of compounds related to "Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine" involves strategic reactions that combine various chemical entities. For instance, Wang Xiu-jian (2009) details the synthesis of pyridin-ylmethyl derivatives through esterification and etherification of 3,5-dihydroxybenzoic acid and α-chloromethyl pyridine, showcasing the foundational steps potentially relevant to synthesizing the target compound. Similarly, Liao et al. (2018) describe a nickel-catalyzed cross-coupling process converting benzylic amines to diarylmethanes, highlighting a method that could be adapted for constructing the benzylic amine structure of the target molecule (Wang Xiu-jian, 2009); (Liao et al., 2018).

Molecular Structure Analysis

The structural characterization of related compounds involves various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, Amirnasr et al. (2002) and Dani et al. (2013) provide insights into the crystal and molecular structure through X-ray analysis, offering a glimpse into the structural intricacies that might be present in "Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine" (Amirnasr et al., 2002); (Dani et al., 2013).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be inferred from related research. The work by Katritzky et al. (1996) on transforming benzylic amines into diarylmethanes via C-N bond activation indicates the types of chemical reactions such compounds can undergo, which might reflect on the subject compound's reactivity (Katritzky et al., 1996).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior in various conditions. Although specific data for "Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine" was not found, studies like those by Srivastava et al. (2017) on related compounds offer insights into how such molecular structures might exhibit physical characteristics, including luminescence and crystallinity (Srivastava et al., 2017).

Applications De Recherche Scientifique

Cancer Research and Antitumor Activity

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine has been explored in cancer research, particularly in the context of breast cancer metastasis. A study by Wang et al. (2011) identified an analogue of this compound showing significant effects in blocking angiogenesis and inducing apoptosis in breast cancer cell lines, suggesting potential utility in cancer treatment (Wang et al., 2011). Wu et al. (2016) synthesized a series of related compounds which exhibited potent growth inhibition properties on various human cancer cell lines, with some compounds showing promising activities against HeLa, A549, and MCF-7 cell lines (Wu et al., 2016).

Biochemical Studies and Synthesis

In biochemical studies, this compound has been a focus for synthesis and characterization. For instance, a study by Sankaralingam and Palaniandavar (2014) discussed the synthesis of diiron(III) complexes involving a related ligand, contributing to understanding the molecular structure and catalytic properties of such complexes (Sankaralingam & Palaniandavar, 2014). Additionally, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate by Wang Xiu-jian (2009) explores the chemical properties and potential applications of similar compounds (Wang Xiu-jian, 2009).

Application in Fluorescent Sensors and Imaging

The compound and its derivatives have been used in the development of fluorescent sensors and for biological imaging. Nolan et al. (2006) designed fluorescent Zn(II) sensors based on a structure containing a pyridyl-amine-pyrrole group, illustrating its potential in cell permeability and in vivo responsiveness to Zn(II) (Nolan et al., 2006). Another study by Srivastava et al. (2017) discussed the use of pyridyl substituted benzamides, a class including benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, in creating materials with aggregation enhanced emission and multi-stimuli-responsive properties, useful in advanced optical applications (Srivastava et al., 2017).

Miscellaneous Applications

This compound has found diverse applications, such as in the synthesis of novel coordination polymers with potential in catalysis and materials science. For instance, Zhang et al. (2013) designed helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, demonstrating the versatility of these compounds in constructing complex molecular structures (Zhang et al., 2013).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13/h1-7,15H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQVJMBMNZMAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360125 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

CAS RN |

626210-49-9 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.